molecular formula C9H11F2N B2907376 (2,2-Difluoroethyl)(4-methylphenyl)amine CAS No. 1178471-37-8

(2,2-Difluoroethyl)(4-methylphenyl)amine

Cat. No.: B2907376
CAS No.: 1178471-37-8
M. Wt: 171.191
InChI Key: JHBOYXBKRZKUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluoroethyl)(4-methylphenyl)amine (CAS 1178471-37-8) is a chemical building block of interest in advanced research and development, particularly for the synthesis of more complex active molecules . This compound, with the molecular formula C 9 H 11 F 2 N and a molecular weight of 171.19 g/mol, belongs to a class of difluoroethylamine derivatives that are recognized as useful intermediates . The primary research value of this amine lies in its potential application in medicinal chemistry. The 2,2-difluoroethylamine moiety is a key structural feature in the development of novel pharmacologically active compounds. For instance, research indicates that derivatives of 2,2-difluoroethylamine can serve as critical scaffolds in the discovery and optimization of selective antagonists for neurological targets, such as the D3 dopamine receptor . Such research tools are vital for investigating new treatments for neuropsychiatric disorders, including substance use disorder. Furthermore, difluoroethylamine derivatives are also explored as useful intermediates for the preparation of agrochemical active substances, such as insecticidal compounds . Researchers value this chemical for its role in constructing molecules with specific biological activity and for its potential in material science applications, including the electronics industry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBOYXBKRZKUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving the 2,2 Difluoroethyl 4 Methylphenyl Amine Framework

Exploration of Reaction Pathways in Fluoroalkylation

Fluoroalkylation reactions are fundamental processes for the introduction of fluorine-containing moieties into organic molecules. The (2,2-Difluoroethyl)(4-methylphenyl)amine framework provides a valuable platform to study the mechanisms of these transformations, which can proceed through various pathways, including radical-based processes and nucleophilic substitutions.

Nucleophilic Substitution Mechanisms on the Difluoroethyl Group

Nucleophilic substitution at a carbon atom bearing fluorine is a challenging transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion in the absence of activation. In the context of the this compound framework, direct nucleophilic displacement of a fluoride ion from the difluoroethyl group is not a commonly observed pathway under standard S(_N)2 conditions.

The bimolecular nucleophilic substitution (S(_N)2) mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to inversion of stereochemistry. For this to occur on the difluoroethyl group, the nucleophile would need to approach the carbon atom opposite to one of the C-F bonds. However, the high electronegativity of fluorine and the stability of the C-F bond make this process energetically unfavorable without significant activation of the leaving group.

While direct S(_N)2 displacement of fluoride is rare, related substitution reactions on fluoroalkanes can be facilitated under specific conditions, such as the use of strong Lewis acids to assist in fluoride abstraction, which will be discussed in a later section.

Detailed Analysis of C-F Bond Activation in N-Aryldifluoroethylamines

The activation and subsequent functionalization of C-F bonds is a central theme in modern organofluorine chemistry. The inertness of the C-F bond presents a significant synthetic challenge, and various strategies have been developed to overcome this hurdle. For N-aryldifluoroethylamines, these strategies include the use of transition metals, frustrated Lewis pairs, and photocatalysis.

Transition-Metal-Mediated C-F Activation Pathways

Transition metals have been widely employed to catalyze the cleavage of C-F bonds. nih.govresearchgate.netbohrium.com The mechanisms of these transformations are diverse and can involve several key steps, including oxidative addition, β-fluoride elimination, and reductive elimination. While specific studies on this compound are limited, general principles of transition-metal-catalyzed C-F activation can be applied to understand its potential reactivity.

One common pathway involves the oxidative addition of a C-F bond to a low-valent transition metal center. This step is often the most challenging due to the high bond dissociation energy of the C-F bond. Another important mechanism is β-fluoride elimination from a metal-alkyl intermediate, which is a common pathway in the functionalization of fluoroalkenes. nih.gov

Recent advances have focused on the development of catalytic systems that can effect C-F activation under milder conditions. These often involve the use of specific ligands that can modulate the electronic and steric properties of the metal center, facilitating the C-F bond cleavage. nih.gov

Frustrated Lewis Pair (FLP) Systems in C-F Bond Cleavage

Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct, have emerged as a powerful tool for the activation of small molecules, including the cleavage of C-F bonds. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov

Recent experimental and computational studies on the FLP-mediated C-F activation of benzotrifluorides and benzodifluorides offer significant insight into the potential mechanisms for N-aryldifluoroethylamines. nih.gov These studies suggest that the C-F activation likely proceeds through a Lewis acid-assisted S(_N)1-type pathway rather than a concerted FLP mechanism where both the acid and base are involved in the transition state. nih.gov

In this proposed mechanism, the strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C(_6)F(_5))(_3)), interacts with a fluorine atom of the difluoroethyl group, facilitating its departure as a fluoride anion and generating a difluoro-stabilized carbocation. This carbocation is then trapped by the Lewis base.

Table 2: Calculated Gibbs Free Energy Barriers for FLP-Mediated C-F Activation of Benzodifluoride (PhCF(_2)H) nih.gov

Frustrated Lewis Pair (FLP) S(_N)1 Pathway (kcal/mol) Concerted FLP Pathway (kcal/mol)
P(o-Tol)(_3)/B(C(_6)F(_5))(_3) 20.3 21.6
TPPy/B(C(_6)F(_5))(_3) 20.6 24.3

Data adapted from computational studies on benzodifluoride, a close structural analog. TPPy = 2,4,6-triphenylpyridine, THT = tetrahydrothiophene.

The computational data for benzodifluoride indicates a preference for the S(_N)1 pathway, which is likely to be a relevant model for the C-F activation of the difluoroethyl group in N-aryldifluoroethylamines. The stability of the resulting carbocation, which would be an α-amino difluoromethyl cation in the case of this compound, is a critical factor in this mechanism.

Photocatalytic Strategies for C-F Bond Activation

Visible-light photocatalysis has provided new avenues for C-F bond activation under mild and environmentally benign conditions. nih.gov These methods often rely on single-electron transfer (SET) processes to generate radical intermediates, which can then undergo further transformations.

In the context of N-aryldifluoroethylamines, a plausible photocatalytic C-F activation pathway would involve the reduction of the C-F bond by a photoexcited catalyst to form a radical anion. This intermediate could then fragment to release a fluoride ion and generate a carbon-centered radical. This radical could then be trapped by a hydrogen atom donor or participate in C-C bond-forming reactions.

Mechanistic studies on the photocatalytic difluoroalkylation of anilines have shown that an electron donor-acceptor (EDA) complex can form between the aniline (B41778) and the fluoroalkylating agent. Photoexcitation of this EDA complex can lead to the generation of the desired radical intermediates without the need for an external photocatalyst. nih.gov This suggests that the inherent electronic properties of the N-aryldifluoroethylamine framework could be exploited in designing photocatalytic C-F activation strategies.

Modulating Stereoselectivity in Difluoromethylene Group Desymmetrization

The desymmetrization of a difluoromethylene (-CF2-) group involves the selective transformation of one of the two fluorine atoms, which are chemically equivalent (homotopic), to create a chiral center. This is a significant challenge in synthetic chemistry due to the high strength of the carbon-fluorine bond. Achieving stereoselectivity—the preferential formation of one stereoisomer over another—in such reactions typically requires the use of chiral catalysts or reagents that can differentiate between the two fluorine atoms. While this is an active area of research for various fluorinated compounds, no studies specifically detailing this for this compound have been identified.

Electrophilic and Oxidative Transformations of the Aromatic Amine Moiety

The aromatic amine portion of the molecule, the 4-methylphenylamine (p-toluidine) group, is expected to be reactive towards electrophiles and oxidation.

Electrophilic Aromatic Substitution: The amine and methyl groups are activating, ortho-, para-directing substituents on the benzene (B151609) ring. This means they increase the electron density of the ring, making it more susceptible to attack by electrophiles. uci.edumasterorganicchemistry.commasterorganicchemistry.com Reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the amine group (positions 2 and 6). uci.edumasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The bulky (2,2-difluoroethyl) group might sterically hinder the positions ortho to the amine, potentially favoring substitution at the position ortho to the methyl group.

Oxidative Transformations: Aromatic amines can undergo a variety of oxidative reactions. The nitrogen atom can be oxidized, and under certain conditions, oxidative coupling reactions can occur, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. researchgate.netnih.govrsc.org For instance, the coupling of two molecules of the amine could potentially form complex dimeric structures. However, without experimental data, the specific products and reaction conditions for this compound remain speculative.

Regioselectivity and Chemoselectivity in Reactions of the Title Compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of electrophilic aromatic substitution on this compound, regioselectivity would determine which position on the aromatic ring is substituted. As mentioned, the directing effects of the amine and methyl groups would be the primary factors influencing this.

Chemoselectivity is the preference for a reagent to react with one functional group in the presence of others. The title compound has several potentially reactive sites: the aromatic ring, the nitrogen atom, and the C-F bonds. A chemoselective reaction would, for example, involve the modification of the aromatic ring without affecting the difluoroethyl group. The choice of reagents and reaction conditions is crucial for controlling chemoselectivity.

Theoretical and Computational Studies of 2,2 Difluoroethyl 4 Methylphenyl Amine and Derivatives

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net These calculations provide valuable insights into the molecule's stability, reactivity, and various properties. For (2,2-Difluoroethyl)(4-methylphenyl)amine, DFT calculations are instrumental in elucidating the influence of the difluoroethyl and methyl groups on the aromatic amine system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the nitrogen atom and the phenyl ring, due to the electron-donating nature of the amine and the methyl group. The electron-withdrawing difluoroethyl group will likely have a lesser contribution to the HOMO. Conversely, the LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the C-F bonds.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound

PropertyValue (eV)Description
HOMO Energy-5.8Energy of the highest occupied molecular orbital.
LUMO Energy-0.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.6Energy difference between HOMO and LUMO, indicating chemical stability.
Ionization Potential5.8The minimum energy required to remove an electron from the molecule.
Electron Affinity0.2The energy released when an electron is added to the molecule.

Note: The data in this table is representative and based on typical DFT calculations for similar aromatic amines.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions denote areas with a neutral electrostatic potential.

In this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom due to its lone pair of electrons. The fluorine atoms of the difluoroethyl group would also exhibit negative potential. The hydrogen atoms of the amine and the methyl group, as well as the aromatic protons, would likely show a positive potential (blue). This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. researchgate.netnih.gov For this compound, rotations around the C-N bond and the C-C bonds of the ethyl group are of particular interest.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most probable conformations and their interconversion pathways. These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic transitions. researchgate.netnih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. For this compound, the predicted shifts would be influenced by the electron-donating methyl group and the electron-withdrawing difluoroethyl group.

IR (Infrared) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Key vibrational modes for this compound would include N-H stretching, C-F stretching, and aromatic C-H and C=C stretching.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum for this compound would likely show absorptions characteristic of substituted anilines.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted FeatureWavenumber/Wavelength
IRN-H Stretch~3400 cm⁻¹
IRC-F Stretch~1100-1000 cm⁻¹
¹³C NMRAromatic Carbons110-150 ppm
¹H NMRAromatic Protons6.5-7.5 ppm
UV-Visπ → π* transition~250-300 nm

Note: These are representative values and can vary depending on the computational method and basis set used.

Computational Mechanistic Elucidation of Synthetic Transformations and C-F Activation

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including synthetic pathways and bond activation processes. acs.orgnih.gov

For a given chemical reaction, computational methods can be used to locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This information is crucial for understanding the reaction's feasibility and rate.

In the context of synthesizing this compound, DFT calculations could be used to model the reaction pathway, for example, the nucleophilic substitution reaction between p-toluidine (B81030) and a 2,2-difluoroethylating agent. By characterizing the transition state for this reaction, the activation energy can be determined, providing insights into the reaction kinetics.

Furthermore, the activation of the C-F bond in difluoroalkyl compounds is a significant area of research. Computational studies can elucidate the mechanism of C-F bond cleavage, which is notoriously strong. These studies can help in designing catalysts and reaction conditions that facilitate the transformation of the difluoroethyl group.

Table 3: Hypothetical Activation Energies for a Synthetic Step

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
N-alkylation of p-toluidineDFT (B3LYP)6-31G(d)25

Note: This is a hypothetical value for illustrative purposes.

Solvent Effects on Reaction Energetics and Pathways

The surrounding solvent environment plays a critical role in determining the energetics and mechanisms of chemical reactions involving polar molecules like this compound. Computational studies are essential for elucidating these effects by modeling how different solvents influence the stability of reactants, intermediates, transition states, and products. The choice of solvent can significantly alter reaction rates and even favor one reaction pathway over another. ucsb.eduresearchgate.net

Solvent effects are typically modeled using either implicit or explicit solvent models. wikipedia.orgresearchgate.net Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.commdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. researchgate.net Explicit solvent models involve including a number of individual solvent molecules around the solute. While computationally more demanding, this approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. mdpi.comnih.gov

For a hypothetical reaction involving this compound, such as an S_N2 alkylation at the nitrogen atom, the polarity of the solvent would be a key factor. Polar solvents are expected to stabilize charged or highly polar transition states to a greater extent than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate. ucsb.edu Conversely, reactions proceeding through less polar transition states might be faster in nonpolar solvents.

Detailed research findings from computational studies on analogous amine alkylation reactions show that the activation free energy (ΔG‡) can vary significantly with the solvent's dielectric constant. For instance, a reaction might proceed orders of magnitude faster in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) compared to a nonpolar solvent like toluene (B28343). This is because the transition state often involves significant charge separation that is stabilized by the polar environment.

The table below illustrates hypothetical activation free energies for an S_N2 reaction of this compound, demonstrating the expected trend with solvent polarity.

SolventDielectric Constant (ε)Calculated Activation Free Energy (ΔG‡) (kcal/mol)Relative Reaction Rate
Toluene2.428.51 (Reference)
Tetrahydrofuran (THF)7.526.1~10
Acetone2124.3~100
Acetonitrile (MeCN)3723.0~500
Dimethyl Sulfoxide (DMSO)4722.1~1,500

Note: The data in this table is illustrative and represents expected trends for an S_N2 reaction based on computational chemistry principles. Actual values would require specific quantum chemical calculations for the reaction of interest.

Advanced Quantum Chemical Methodologies for Fluorine-Containing Systems

The accurate theoretical description of fluorine-containing systems like this compound requires sophisticated quantum chemical methodologies due to the unique properties of the fluorine atom. Fluorine's high electronegativity creates strong, polar carbon-fluorine bonds and can significantly alter the electronic structure of a molecule, posing challenges for less robust computational methods. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used method for studying organic reactions due to its favorable balance of computational cost and accuracy. mdpi.com For organofluorine compounds, hybrid functionals such as B3LYP and range-separated functionals like ωB97X-D are often employed. mdpi.comnih.gov However, standard DFT functionals can sometimes struggle to accurately describe the non-covalent interactions and strong correlation effects present in highly fluorinated systems. Therefore, results must be carefully benchmarked against higher-level methods. nih.gov

Ab initio methods provide a more rigorous, wave-function-based approach. The Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common starting point for including electron correlation. However, for high accuracy, Coupled Cluster (CC) theory is often considered the "gold standard" in quantum chemistry. wikipedia.orggithub.io The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, can provide highly accurate energies and properties, often approaching experimental accuracy. github.ioacs.orgarxiv.org Due to its high computational cost, CCSD(T) is typically used for single-point energy calculations on geometries optimized with a less expensive method like DFT or MP2. acs.orgnih.gov

In some cases, particularly in transition states or electronically excited states, fluorine-containing molecules may exhibit significant multireference character , where the electronic structure cannot be described by a single determinant (as assumed in Hartree-Fock and standard CC/DFT). researchgate.netcolorado.edu In such situations, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) are necessary. acs.orgcolorado.edu These methods are computationally intensive but are essential for accurately describing reaction pathways that involve bond breaking/formation or near-degenerate electronic states. The development of automated multireference techniques is making these powerful tools more accessible for studying complex organic reactivity.

The choice of methodology represents a trade-off between computational expense and desired accuracy. A typical high-level computational study on a reaction involving this compound might involve:

Geometry optimization and frequency calculations of all stationary points (reactants, products, transition states) using a suitable DFT functional (e.g., ωB97X-D) with a triple-zeta basis set.

Inclusion of solvent effects using an implicit model like SMD.

Refinement of the energies by performing single-point CCSD(T) calculations with a large basis set to obtain near-chemical accuracy for the reaction barriers and enthalpies. acs.orgnih.gov

This hierarchical approach ensures that the geometric and energetic parameters of the reaction are described with high fidelity, providing reliable insights into the system's reactivity.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Organic Synthesis

Organic building blocks are fundamental molecules used for the modular assembly of more complex chemical structures in medicinal chemistry, organic synthesis, and materials chemistry. While fluorinated compounds are of significant interest, specific documented applications of (2,2-Difluoroethyl)(4-methylphenyl)amine as a synthetic building block are not found in the available research.

There is no available scientific literature detailing the use of This compound as a direct precursor for the synthesis of more complex fluorinated organic molecules. Research in organofluorine chemistry often focuses on installing fluorine or fluorinated groups to modify the properties of bioactive molecules or materials; however, reaction pathways starting from this specific compound are not documented.

The formation of carbon-carbon (C-C) bonds is a central theme in organic synthesis. Methodologies for creating C-C bonds adjacent to fluoroalkyl groups are valuable for constructing novel molecular frameworks. However, there are no specific studies or reports that describe or investigate the role of This compound in facilitating or participating in such selective transformations.

Contributions to Methodologies for C-F Bond Functionalization

The selective activation and functionalization of carbon-fluorine (C-F) bonds is a challenging but important area of research, as it can provide new pathways to novel fluorinated compounds. There is no evidence in the scientific literature to suggest that This compound has been used as a substrate, catalyst, or reagent in the development of new methodologies for C-F bond functionalization.

Integration into Advanced Materials Science Research

The incorporation of fluorinated moieties into materials can impart unique properties such as thermal stability, chemical resistance, and altered electronic characteristics. Despite this, the integration of This compound into materials science research is not documented.

No research articles or patents were identified that describe the use of This compound as a precursor in the design and synthesis of tailored materials, such as liquid crystals, organic electronics, or specialized polymers.

The synthesis of specialty polymers often involves monomers with specific functional groups to achieve desired properties. There is no information available indicating that This compound has been utilized as a monomer or an additive in the field of specialty polymer chemistry.

Exploration in Electronic and Optical Materials

The unique molecular structure of this compound, which combines a fluorinated alkyl group with an aromatic amine, suggests its potential for specialized applications in the field of electronic and optical materials. While direct studies on this specific compound are not extensively documented in publicly available literature, its constituent parts provide a strong basis for exploring its prospective roles, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties. Fluorination is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can facilitate more efficient charge injection and transport in electronic devices. Furthermore, the presence of fluorine can enhance the material's resistance to degradative oxidation processes, potentially leading to longer device lifetimes. The 2,2-difluoroethyl group in the target molecule could, therefore, be advantageous in designing stable and efficient charge-transporting materials.

In the context of OLEDs, materials based on aromatic amines are frequently employed as hole transport layers (HTLs). These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer. The p-toluidine (B81030) moiety of this compound provides a basic framework for a hole-transporting material. The electronic properties of this framework would be further modified by the N-difluoroethyl substituent.

Similarly, in the realm of OPVs, fluorinated organic materials are being investigated for their potential to improve device efficiency and stability. The tailored electronic properties imparted by fluorine can lead to better energy level alignment at the interfaces between different layers of the solar cell, promoting efficient charge separation and collection.

The following table summarizes the key molecular features of this compound and their potential implications for electronic and optical materials:

Molecular FeaturePotential Effect on Material Properties
4-methylphenyl (p-toluidine) group Provides a basic structure for hole transport. The methyl group can influence solubility and molecular packing.
N-(2,2-difluoroethyl) group Lowers HOMO and LUMO energy levels, potentially improving charge injection and transport. Increases electrochemical stability and resistance to oxidation.
Combined Structure Potential for use as a hole transport material in OLEDs and OPVs. May serve as a building block for more complex organic semiconductors.

Future Directions in Synthetic Applications and Functional Material Development

The future development of this compound is likely to focus on its use as a versatile building block for the synthesis of more complex functional materials. Its chemical structure offers several avenues for modification, allowing for the fine-tuning of its properties for specific applications in materials science.

One promising future direction is the use of this compound as a monomer for the synthesis of novel conductive polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with a wide range of applications. By analogy, the polymerization of this compound could lead to a new class of fluorinated polyanilines. The presence of the difluoroethyl groups along the polymer backbone would be expected to significantly influence the polymer's electronic properties, solubility, and stability. Such materials could find applications in areas such as anti-corrosion coatings, sensors, and organic electronic devices.

Furthermore, the aromatic ring of the p-toluidine moiety is amenable to various electrophilic substitution reactions. This allows for the introduction of other functional groups, which could be used to further modify the molecule's properties or to link it to other molecular systems. For example, the introduction of polymerizable groups could enable its incorporation into a wider range of polymer architectures.

The amine group itself also provides a reactive site for further synthetic transformations. It can be used as a nucleophile in a variety of coupling reactions to build larger, more complex molecules. These molecules could be designed to have specific optical or electronic properties, such as those required for advanced display technologies or as components in molecular electronics.

The development of synthetic methodologies to create derivatives of this compound will be crucial for exploring its full potential. The following table outlines potential future research directions for this compound:

Research DirectionPotential Applications
Polymerization Development of novel fluorinated conductive polymers for use in sensors, anti-corrosion coatings, and organic electronics.
Functionalization of the aromatic ring Creation of new monomers for specialty polymers; synthesis of materials with tailored optical and electronic properties.
Derivatization at the amine group Construction of larger, conjugated molecules for applications in molecular electronics and as advanced materials for optoelectronic devices.
Development of novel synthetic routes Enabling the efficient and scalable production of this compound and its derivatives for materials science research.

Q & A

Basic: How can the synthesis of (2,2-Difluoroethyl)(4-methylphenyl)amine be optimized using nucleophilic substitution reactions?

Methodological Answer:
The synthesis typically involves reacting 2,2-difluoroethylamine with 4-methylbenzyl chloride or bromide under basic conditions. Optimization strategies include:

  • Base Selection: Use potassium carbonate or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack .
  • Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing intermediates .
  • Temperature Control: Moderate heating (50–70°C) balances reaction speed and side-product minimization .
  • Purification: Column chromatography with ethyl acetate/hexane mixtures isolates the product in >85% purity .

Basic: What advanced analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.3 ppm (singlet for CH₃ on phenyl) and δ 3.1–3.5 ppm (multiplet for N-CH₂-CF₂) confirm substituent positions .
    • ¹⁹F NMR: A doublet near δ -120 ppm verifies the difluoroethyl group .
  • High-Resolution Mass Spectrometry (HRMS): Matches the exact mass (e.g., C₁₀H₁₃F₂N: 191.1028) to validate molecular formula .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for confirming stereochemistry in crystalline form .

Advanced: How does this compound interact with biological targets such as enzymes or receptors?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinetic Studies: Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases). Example: Pre-incubate the compound with the enzyme, then quantify residual activity .
    • Docking Simulations: Computational models predict binding affinities to active sites, leveraging the difluoroethyl group’s electronegativity for polar interactions .
  • Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled antagonists) determine Ki values for GPCRs or neurotransmitter receptors .

Advanced: How do structural analogs of this compound differ in biological activity?

Methodological Answer:
Comparative studies using analogs highlight substituent effects:

CompoundSubstituentBiological Activity
(2-Fluoroethyl)(4-methylphenyl)amineSingle F atom30% lower enzyme inhibition efficacy due to reduced electronegativity
(2,2-Difluoroethyl)(3-methylphenyl)aminemeta-CH₃Altered receptor selectivity from steric hindrance
(2,2-Difluoroethyl)(4-chlorophenyl)amineCl instead of CH₃Enhanced cytotoxicity (IC₅₀ = 12 µM vs. 25 µM in cancer cells)
Structure-activity relationship (SAR) models guide rational design by correlating substituent position/type with activity .

Advanced: What strategies mitigate degradation of this compound under oxidative or reductive conditions?

Methodological Answer:

  • Oxidative Stability:
    • Add antioxidants (e.g., BHT) to formulations to prevent radical-mediated degradation of the difluoroethyl group .
    • Store under inert atmosphere (N₂/Ar) to minimize peroxide formation .
  • Reductive Stability:
    • Avoid strong reducing agents (e.g., LiAlH₄) during synthesis; use milder agents like NaBH₄ if reduction is necessary .
  • Accelerated Stability Testing: Conduct at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., imines or dehalogenated byproducts) .

Advanced: How can pharmacokinetic properties (e.g., solubility, logP) of this compound be experimentally determined?

Methodological Answer:

  • logP Measurement:
    • Shake-flask method: Partition between octanol and PBS (pH 7.4); quantify via UV-Vis spectroscopy (λmax ~260 nm) .
    • Predicted logP ≈ 2.1 (moderate lipophilicity) due to the difluoroethyl group .
  • Aqueous Solubility:
    • Saturation shake method: Stir excess compound in PBS, filter, and analyze supernatant via LC-MS. Typical solubility: ~5 mg/mL .
  • Metabolic Stability:
    • Incubate with liver microsomes (human/rat); track parent compound depletion via LC-MS/MS to calculate half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.